

An In-depth Technical Guide to the Thermodynamic Properties of C11H24 Isomers

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Compound of Interest

Compound Name: *2,3,4,5-Tetramethylheptane*

Cat. No.: *B1658697*

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Introduction

Undecane (C11H24), a saturated acyclic alkane, exists as 159 structural isomers. While sharing the same molecular formula, these isomers exhibit distinct thermodynamic and physical properties due to variations in their molecular structure, primarily the degree and location of branching. Understanding these properties is crucial in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry. This technical guide provides a comprehensive overview of the thermodynamic properties of a selection of undecane isomers, details the experimental methodologies for their determination, and presents a logical framework for their classification and characterization.

Data Presentation: Thermodynamic Properties of C11H24 Isomers

The following tables summarize key thermodynamic data for n-undecane and a selection of its branched isomers. The data has been compiled from critically evaluated sources. It is important to note that experimental data for all 159 isomers is not available, and some values may be based on estimations from robust models.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure for Selected C11H24 Isomers (Ideal Gas Phase at 298.15 K)

and 1 bar)

Isomer Name	IUPAC Name	CAS Number	$\Delta fH^\circ(g)$ (kJ/mol)	$S^\circ(g)$ (J/mol·K)	$C_p(g)$ (J/mol·K)
n-Undecane	Undecane	1120-21-4	-275.65	550.3	243.6
2-e	2-Methyldecan	6975-98-0	-280.93	542.1	242.8
3-e	3-Methyldecan	13151-34-3	-278.5	546.2	243.1
4-e	4-Methyldecan	2847-72-5	-277.9	547.1	243.2
5-e	5-Methyldecan	13151-35-4	-277.6	547.4	243.3
2,2-ne	2,2-Dimethylnona	17302-21-5	-291.1	525.8	240.1
3,3-ne	3,3-Dimethylnona	17302-17-9	-286.7	532.4	241.2
4,4-ne	4,4-Dimethylnona	17302-18-0	-285.4	535.1	241.8
2,3-ne	2,3-Dimethylnona	2884-06-2	-284.2	538.9	242.0
2,4-ne	2,4-Dimethylnona	17302-24-8	-285.8	537.5	241.5

2,5-	2,5-					
Dimethylnona ne	Dimethylnona ne	17302-26-0	-285.2	538.1	241.7	
2,6-	2,6-					
Dimethylnona ne	Dimethylnona ne	17302-28-2	-284.9	538.5	241.9	
3-	3-					
Ethylnonane	Ethylnonane	17302-11-3	-282.3	541.3	242.5	
4-	4-					
Ethylnonane	Ethylnonane	5911-05-7	-281.7	542.2	242.7	
5-	5-					
Ethylnonane	Ethylnonane	17302-12-4	-281.4	542.5	242.8	
2,2,3-	2,2,3-					
Trimethylocta ne	Trimethylocta ne	62016-30-2	-292.5	520.7	239.5	
2,2,4-	2,2,4-					
Trimethylocta ne	Trimethylocta ne	18932-14-4	-294.3	518.9	238.9	
2,2,5-	2,2,5-					
Trimethylocta ne	Trimethylocta ne	62016-32-4	-293.7	519.5	239.2	
2,3,4-	2,3,4-					
Trimethylocta ne	Trimethylocta ne	62016-31-3	-288.1	531.2	240.8	
4-	4-					
Propylheptan e	Propylheptan e	3178-29-8	-279.8	544.3	243.0	

Note: Some values are estimated based on group additivity methods and computational chemistry.

Table 2: Physical Properties of Selected C11H24 Isomers

Isomer Name	Boiling Point (°C)	Melting Point (°C)	Density at 20°C (g/cm³)
n-Undecane	195.9	-25.6	0.740
2-Methyldecane	193.3	-	0.737
3-Methyldecane	192.8	-	0.742
4-Methyldecane	192.7	-	0.741
5-Methyldecane	192.6	-	0.742
2,2-Dimethylnonane	186.2	-	0.738
3,3-Dimethylnonane	189.1	-	0.755
4,4-Dimethylnonane	188.7	-	0.754
2,3-Dimethylnonane	189.8	-	0.748
2,4-Dimethylnonane	188.3	-	0.744
2,5-Dimethylnonane	187.9	-	0.745
2,6-Dimethylnonane	187.6	-	0.746
3-Ethylnonane	192.2	-	0.752
4-Ethylnonane	191.8	-	0.751
5-Ethylnonane	191.6	-	0.751
2,2,3-Trimethyloctane	183.5	-	0.756
2,2,4-Trimethyloctane	180.1	-	0.749
2,2,5-Trimethyloctane	179.8	-	0.750
2,3,4-Trimethyloctane	184.1	-	0.760
4-Propylheptane	190.5	-	0.753

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments used to determine the standard enthalpy of formation, standard molar entropy, and heat capacity of C11H24 isomers.

Determination of Standard Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation of liquid undecane isomers is determined using oxygen bomb calorimetry. This technique measures the heat of combustion (Δ_cH°) of the compound, from which the enthalpy of formation can be calculated using Hess's Law.

Principle: A known mass of the liquid hydrocarbon is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the purified C11H24 isomer (typically 0.5 to 1.5 g) is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision (to ± 0.001 °C).
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
- **Correction for Heat Exchange:** Corrections are applied for heat exchange between the calorimeter and its surroundings to determine the adiabatic temperature rise.

- Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter (the amount of energy required to raise its temperature by 1 °C) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- Calculation of Heat of Combustion: The heat of combustion of the sample at constant volume (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
- Conversion to Enthalpy of Combustion: The heat of combustion at constant pressure (ΔcH°) is calculated from ΔcU° using the relationship $\Delta H = \Delta U + \Delta(pV)$.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p)

The standard molar entropy and heat capacity of C₁₁H₂₄ isomers are determined using low-temperature adiabatic calorimetry.

Principle: This technique involves measuring the heat capacity of a substance as a function of temperature from near absolute zero up to the desired temperature. The third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for these calculations.

Methodology:

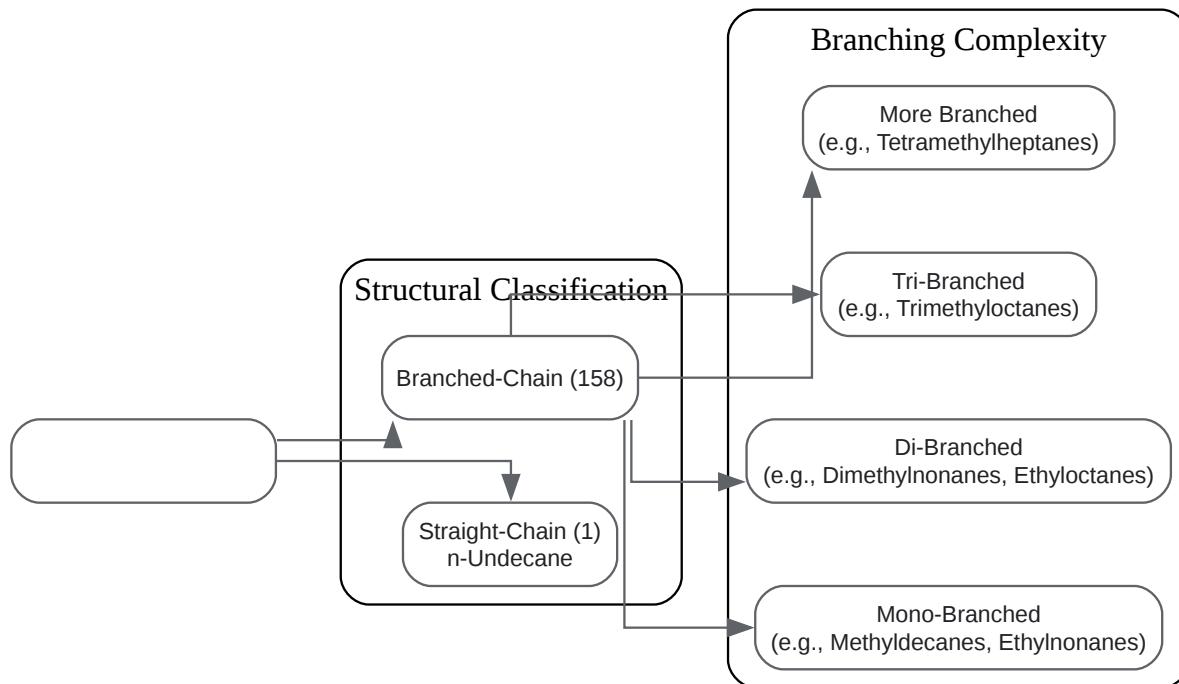
- **Sample Preparation:** A known mass of the highly purified C₁₁H₂₄ isomer is sealed in a sample container within the calorimeter.
- **Calorimeter and Cryostat:** The calorimeter, containing the sample, is placed in a cryostat and cooled to a very low temperature, typically near liquid helium temperature (~4 K).
- **Adiabatic Shielding:** The sample container is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container at all times. This minimizes heat exchange with the surroundings.

- Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity (C_p) is calculated from the energy input and the temperature rise. This process is repeated in small temperature increments over the entire temperature range of interest.
- Phase Transitions: The enthalpy and temperature of any phase transitions (e.g., melting) are also measured by supplying energy at a constant rate and monitoring the temperature.
- Calculation of Entropy: The standard molar entropy at a given temperature T ($S^\circ(T)$) is calculated by integrating the heat capacity data from 0 K to T , including the entropy changes at any phase transitions: $S^\circ(T) = \int(0 \text{ to } T) (C_p/T) dT + \sum(\Delta H_{\text{trans}} / T_{\text{trans}})$
- Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data below the lowest experimental temperature (e.g., 10 K) is extrapolated using the Debye T^3 law for crystalline solids.

Mandatory Visualization

Classification of C11H24 Isomers

The 159 structural isomers of undecane can be classified based on the nature of their carbon skeleton. This classification helps in understanding the structure-property relationships.

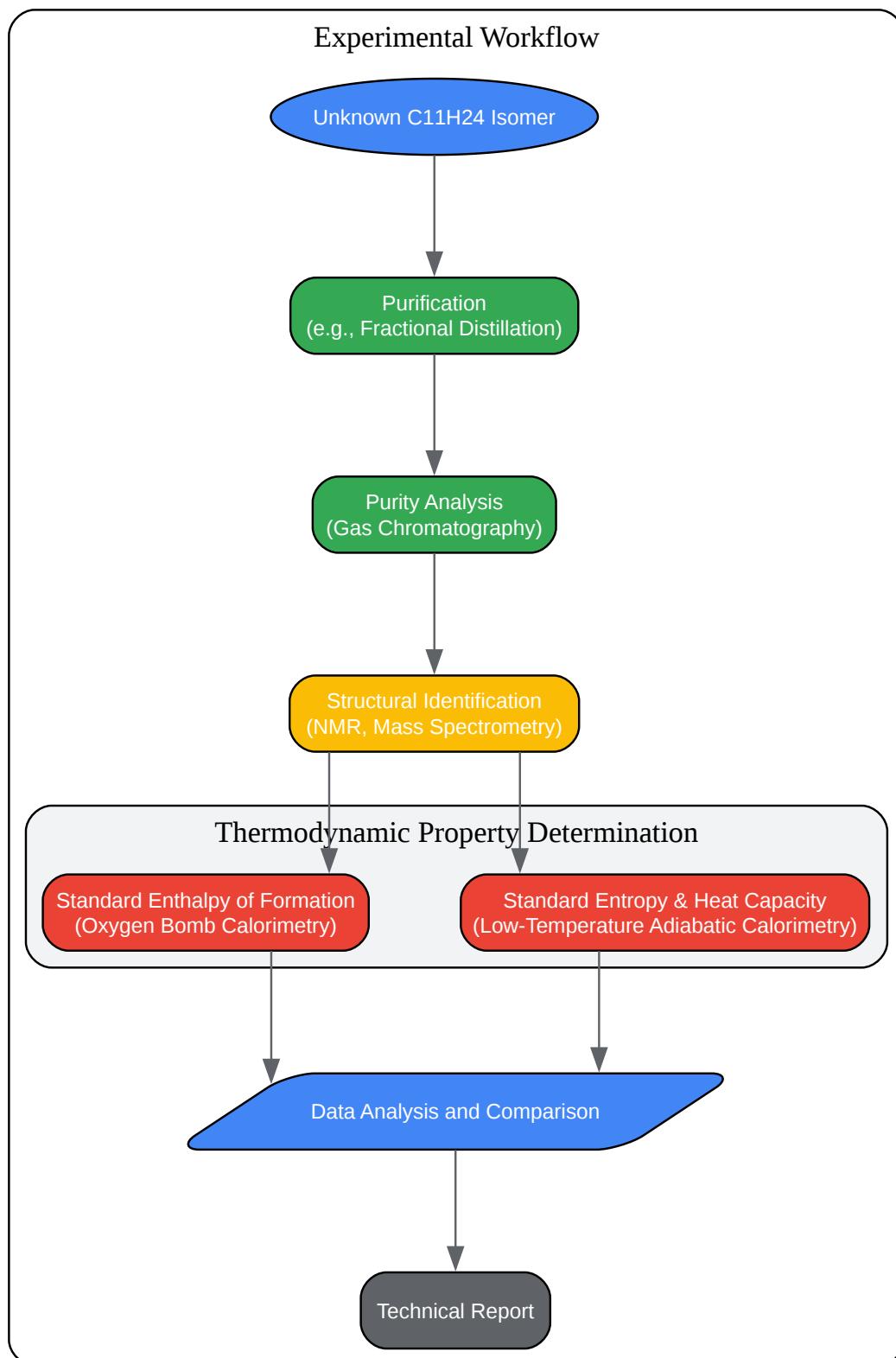


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Classification of C11H24 Isomers

Experimental Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the experimental characterization of an unknown C11H24 isomer.



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Experimental Workflow for Isomer Characterization

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